molecular formula C20H21NO6S B2835906 N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 2034421-64-0

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

Cat. No. B2835906
CAS RN: 2034421-64-0
M. Wt: 403.45
InChI Key: OIRGWKRSRVBWBY-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a useful research compound. Its molecular formula is C20H21NO6S and its molecular weight is 403.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Tumor Activity

Benzofuran derivatives have been extensively studied for their anti-tumor properties. Research indicates that certain substituted benzofurans exhibit significant cell growth inhibitory effects against various cancer cell lines. For instance, compound 36 (Fig. 8) demonstrated promising anticancer activity in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Investigating the specific mechanisms underlying this anti-tumor activity could lead to potential therapeutic applications.

Antibacterial Potential

Benzofuran compounds also display antibacterial properties. Researchers have evaluated the cytotoxicity of related derivatives against both standard and clinical strains of bacteria. Understanding the structure-activity relationships of these compounds can guide the development of novel antibacterial agents .

Antioxidant Effects

Exploring the antioxidant capacity of benzofuran derivatives is essential. These compounds may contribute to cellular protection by scavenging free radicals and preventing oxidative damage. Investigating their antioxidant mechanisms and potential applications in oxidative stress-related diseases could be valuable .

Anti-Hepatitis C Virus (HCV) Activity

A recently discovered macrocyclic benzofuran compound exhibited anti-HCV activity. Researchers believe it could serve as an effective therapeutic drug for hepatitis C disease. Further studies on its mode of action and clinical applications are warranted .

Novel Scaffold Compounds for Anticancer Agents

Benzofuran derivatives have been developed as novel scaffold compounds for anticancer drugs. For example, benzothiophene and benzofuran scaffolds have shown promise in cancer treatment. Investigating their interactions with cellular targets and optimizing their pharmacological profiles are crucial areas of research .

Synthetic Methods for Benzofuran Ring Construction

Recent advances in synthetic methods have enabled the construction of complex benzofuran rings. Techniques such as free radical cyclization cascades and proton quantum tunneling have been employed. These methods facilitate the synthesis of challenging polycyclic benzofuran compounds, expanding the chemical toolbox for drug discovery .

Figure 8: Compound 36 with significant cell growth inhibitory effects in various cancer cells.

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6S/c1-24-20(19-11-14-5-2-3-6-16(14)27-19)13-21-28(22,23)15-7-8-17-18(12-15)26-10-4-9-25-17/h2-3,5-8,11-12,20-21H,4,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRGWKRSRVBWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC2=C(C=C1)OCCCO2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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